molecular formula C13H20N2O B13935983 2-Ethoxy-2-phenyl-N-propylacetamidine CAS No. 64058-87-3

2-Ethoxy-2-phenyl-N-propylacetamidine

Cat. No.: B13935983
CAS No.: 64058-87-3
M. Wt: 220.31 g/mol
InChI Key: HABIPVRVOBTUPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-phenyl-N-propylacetamidine typically involves the reaction of ethyl acetate with aniline derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethyl acetate, followed by the addition of the aniline derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of automated reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-phenyl-N-propylacetamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-2-phenyl-N-propylacetamidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-phenyl-N-propylacetamidine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-2-phenylacetamidine
  • N-Propylacetamidine
  • Phenylacetamidine

Comparison

2-Ethoxy-2-phenyl-N-propylacetamidine is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for specific applications .

Properties

CAS No.

64058-87-3

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-ethoxy-2-phenyl-N'-propylethanimidamide

InChI

InChI=1S/C13H20N2O/c1-3-10-15-13(14)12(16-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H2,14,15)

InChI Key

HABIPVRVOBTUPR-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C(C1=CC=CC=C1)OCC)N

Origin of Product

United States

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